Melting Point Reduction from N-Methyl Substitution
Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate (55770-79-1) exhibits a melting point of 38–39 °C [1], compared to 122–126 °C for the N-unsubstituted analog ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (2199-44-2) . This ~85 °C depression is attributed to loss of intermolecular N–H···O=C hydrogen bonding upon N-methylation, consistent with crystallographic evidence from the analogous 3,5-dimethyl series showing strong dimeric hydrogen bonds in the solid state [2].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 38–39 °C (dichloromethane/hexane solvate) |
| Comparator Or Baseline | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (2199-44-2): 122–126 °C |
| Quantified Difference | Δ ≈ −85 °C (target lower) |
| Conditions | Melting point determination; X-ray crystallographic confirmation of dimeric N-H···O=C hydrogen bonding in 3,5-dimethyl analog |
Why This Matters
Lower melting point enables liquid-phase handling and room-temperature reaction conditions that are inaccessible with high-melting N-H pyrrole analogs.
- [1] MolAid. Ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate (CAS 55770-79-1) – Physicochemical Properties (Melting Point: 38–39 °C). MolAid MS_76340, 2025. Available at: https://www.molaid.com/MS_76340 View Source
- [2] Acta Crystallographica Section E. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate – Crystal structure report confirming dimeric N-H···O=C hydrogen bonds. Acta Cryst. E, 2008, 64, o1848. Available at: https://journals.iucr.org View Source
